1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone 1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone Propiomazine is a phenothiazine derivative and atypical antipsychotic agent with sedative, antiemetic and antipsychotic activities. Propiomazine binds to a variety of receptors, including alpha1, dopamine, histamine H1, muscarinic, and serotonin type 2 (5-HT2) receptors. Propiomazine exerts its antiemetic and sedative effects through antagonism at histamine H1 receptors; Its antipsychotic effect is attributed to antagonistic activities at dopamine and 5-HT2 receptors.
Propiomazine, also known as largon or indorm, belongs to the class of organic compounds known as phenothiazines. These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of a two benzene rings joined by a para-thiazine ring. Propiomazine is considered to be a practically insoluble (in water) and relatively neutral molecule. Propiomazine has been detected in multiple biofluids, such as urine and blood. Within the cell, propiomazine is primarily located in the membrane (predicted from logP). In humans, propiomazine is involved in the propiomazine H1-antihistamine action pathway. Propiomazine is a potentially toxic compound.
Propiomazine is a member of the class of phenothiazines that is 10H-phenothiazine substituted by a 2-(dimethylamino)propyl group at nitrogen atom and a propanoyl group at position 2. It has a role as a phenothiazine antipsychotic drug, a dopaminergic antagonist, a serotonergic antagonist, a muscarinic antagonist, a histamine antagonist and a sedative. It is a member of phenothiazines, an aromatic ketone and a tertiary amino compound. It derives from a hydride of a 10H-phenothiazine.
Brand Name: Vulcanchem
CAS No.: 362-29-8
VCID: VC0033155
InChI: InChI=1S/C20H24N2OS/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20/h6-12,14H,5,13H2,1-4H3
SMILES: CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C
Molecular Formula: C20H24N2OS
Molecular Weight: 340.5 g/mol

1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone

CAS No.: 362-29-8

Reference Standards

VCID: VC0033155

Molecular Formula: C20H24N2OS

Molecular Weight: 340.5 g/mol

1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone - 362-29-8

CAS No. 362-29-8
Product Name 1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone
Molecular Formula C20H24N2OS
Molecular Weight 340.5 g/mol
IUPAC Name 1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one
Standard InChI InChI=1S/C20H24N2OS/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20/h6-12,14H,5,13H2,1-4H3
Standard InChIKey UVOIBTBFPOZKGP-UHFFFAOYSA-N
SMILES CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C
Canonical SMILES CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C
Boiling Point 235-245 °C @ 0.5 MM HG
Physical Description Solid
Description Propiomazine is a phenothiazine derivative and atypical antipsychotic agent with sedative, antiemetic and antipsychotic activities. Propiomazine binds to a variety of receptors, including alpha1, dopamine, histamine H1, muscarinic, and serotonin type 2 (5-HT2) receptors. Propiomazine exerts its antiemetic and sedative effects through antagonism at histamine H1 receptors; Its antipsychotic effect is attributed to antagonistic activities at dopamine and 5-HT2 receptors.
Propiomazine, also known as largon or indorm, belongs to the class of organic compounds known as phenothiazines. These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of a two benzene rings joined by a para-thiazine ring. Propiomazine is considered to be a practically insoluble (in water) and relatively neutral molecule. Propiomazine has been detected in multiple biofluids, such as urine and blood. Within the cell, propiomazine is primarily located in the membrane (predicted from logP). In humans, propiomazine is involved in the propiomazine H1-antihistamine action pathway. Propiomazine is a potentially toxic compound.
Propiomazine is a member of the class of phenothiazines that is 10H-phenothiazine substituted by a 2-(dimethylamino)propyl group at nitrogen atom and a propanoyl group at position 2. It has a role as a phenothiazine antipsychotic drug, a dopaminergic antagonist, a serotonergic antagonist, a muscarinic antagonist, a histamine antagonist and a sedative. It is a member of phenothiazines, an aromatic ketone and a tertiary amino compound. It derives from a hydride of a 10H-phenothiazine.
Solubility 0.454 mg/L
7.03e-03 g/L
Synonyms (±)-Propiomazine; 1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl]-1-propanone; 2-Propionyl-10-[2-(dimethylamino)propyl]phenothiazine; Propiomazine; Propionylpromethazine; Wy 1359;
PubChem Compound 4940
Last Modified Nov 11 2021
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